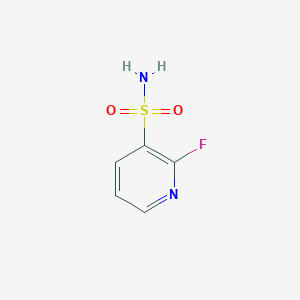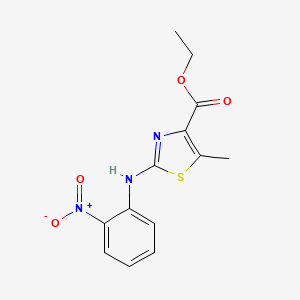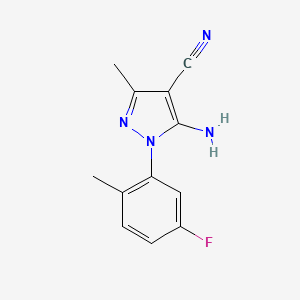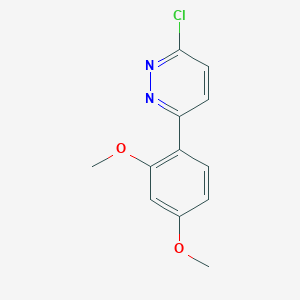
3-Chloro-6-(2,4-dimethoxyphenyl)pyridazine
Descripción general
Descripción
3-Chloro-6-(2,4-dimethoxyphenyl)pyridazine is a chemical compound with the molecular formula C12H11ClN2O2 and a molecular weight of 250.68 . It belongs to the class of pyridazines, which are heterocycles containing two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chloro group at the 3rd position and a 2,4-dimethoxyphenyl group at the 6th position .Physical And Chemical Properties Analysis
The predicted density of this compound is 1.246±0.06 g/cm3, and its predicted boiling point is 405.7±45.0 °C . The melting point and flash point are not available .Aplicaciones Científicas De Investigación
Surface Protection and Corrosion Inhibition
- Pyridazine derivatives, including 3-Chloro-6-(2,4-dimethoxyphenyl)pyridazine, have been tested for their potential in protecting surfaces and inhibiting corrosion of mild steel in acidic environments. These compounds exhibit increasing corrosion inhibition efficiency with higher concentrations and are identified as mixed-type inhibitors (Olasunkanmi, Mashuga, & Ebenso, 2018).
Biological Properties and Crystal Structure Analysis
- Pyridazine derivatives are noted for their significant biological properties, such as anti-tumor and anti-inflammatory activities. Research includes synthesis, characterization, and crystal structure analysis of triazole pyridazine derivatives (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
Pharmacological Investigations
- Various pyridazine derivatives, including those substituted at the 3- and 6-position, have been explored for pharmacological properties. Some have shown promising anticonvulsive effects, while others resemble blood pressure-lowering drugs (Druey, Hueni, Meier, Ringier, & Staehelin, 1954).
Photophysical and Electronic Properties
- Research on ReI(CO)3Br complexes modulated by pyrazolyl–pyridazine ligands, including this compound, reveals insights into the photophysical and electronic properties of these compounds (Saldías, Guzmán, Palominos, Sandoval-Altamirano, Günther, Pizarro, & Vega, 2019).
Spectroscopic and Quantum Chemical Studies
- Studies involving FT-IR, micro-Raman, and UV–vis spectroscopy, along with quantum chemical calculations, have been conducted on pyridazine compounds to understand their molecular behavior and interactions (Sarıkaya, Bahçelī, Varkal, & Dereli, 2017).
Bioorganic Chemistry and Inhibition Studies
- Pyrazolylpyridazine amines derived from this compound have shown inhibition of yeast α-glucosidase, highlighting potential applications in bioorganic chemistry and pharmaceutical research (Chaudhry, Ather, Akhtar, Shaukat, Ashraf, al-Rashida, Munawar, & Khan, 2017).
Mecanismo De Acción
- The primary targets of this compound are not explicitly mentioned in the available literature. However, pyridazinones have been associated with various activities, including antimicrobial, anti-inflammatory, antitumor, and antihypertensive effects . Further research would be needed to identify specific molecular targets for this compound.
- The mode of action likely involves interactions with cellular components or proteins. For example, some pyridazinones inhibit calcium ion influx, which is essential for platelet aggregation .
- Pyridazinones may impact oxidative stress pathways, as they can increase reactive oxygen species (ROS) production . However, this needs further investigation.
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Análisis Bioquímico
Biochemical Properties
3-Chloro-6-(2,4-dimethoxyphenyl)pyridazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system . This interaction can lead to changes in enzyme activity, affecting normal nerve pulse transmission and potentially leading to behavioral changes and movement impairments.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of acetylcholinesterase, leading to alterations in cholinergic signaling pathways . Additionally, it can induce oxidative stress, resulting in the production of reactive oxygen species (ROS) and subsequent cellular damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity and function. For instance, its interaction with acetylcholinesterase results in enzyme inhibition, which affects the hydrolysis of acetylcholine and disrupts normal neural transmission . This compound may also influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to sustained changes in cellular function, including persistent oxidative stress and alterations in enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can induce significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including severe oxidative stress and enzyme inhibition.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with acetylcholinesterase affects the metabolism of acetylcholine, a critical neurotransmitter in the nervous system . This compound may also influence other metabolic pathways by modulating enzyme activity and gene expression.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and activity within different tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical effects.
Propiedades
IUPAC Name |
3-chloro-6-(2,4-dimethoxyphenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-16-8-3-4-9(11(7-8)17-2)10-5-6-12(13)15-14-10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJUSQOFZMZMHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(C=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Phenyl-6,7-dihydro-5h-[1,2,3]triazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B1415299.png)
![tert-Butyl (1-[(5-methyl-1h-imidazol-4-yl)methyl]piperidin-4-yl)carbamate](/img/structure/B1415300.png)
![2-Chloro-n'-[(4-cyanophenoxy)acetyl]acetohydrazide](/img/structure/B1415302.png)
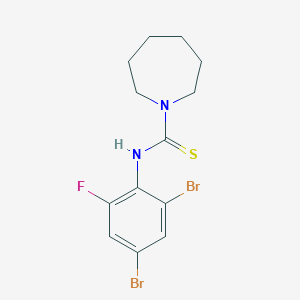
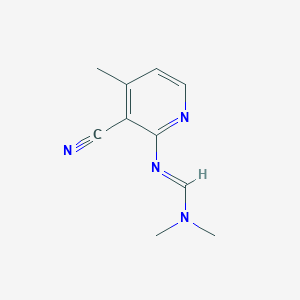
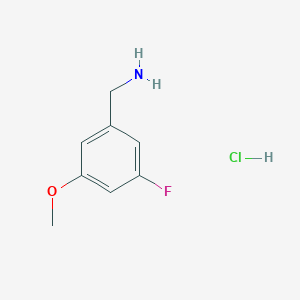
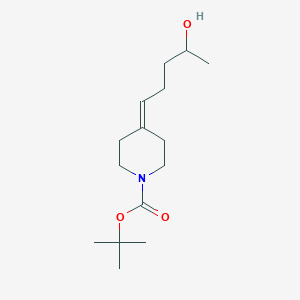
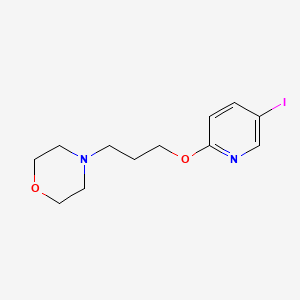
![([(3S,4R)-4-[3-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-yl)methanol hydrochloride](/img/structure/B1415311.png)
![N-Cyclopropyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1415312.png)
